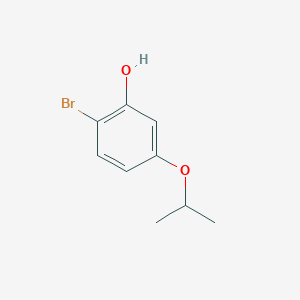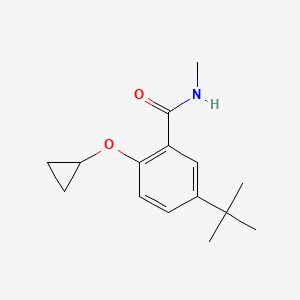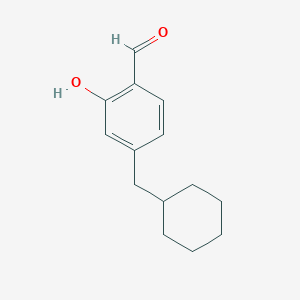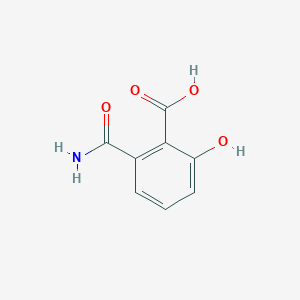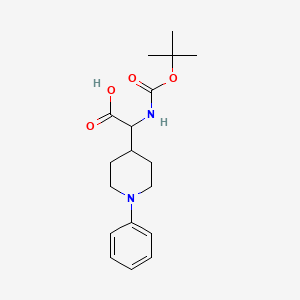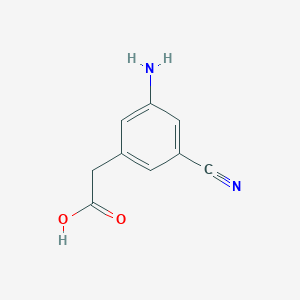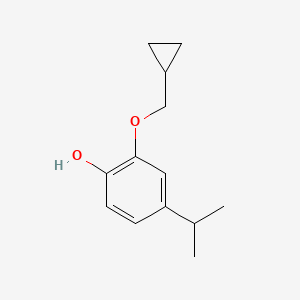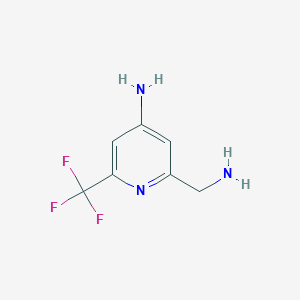
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the second position, a trifluoromethyl group at the sixth position, and an amine group at the fourth position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the nitro or carbonyl groups (if present) to amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug discovery.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl and amine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.
類似化合物との比較
2-(Aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-Aminopyridine: Contains an amine group at the fourth position but lacks the aminomethyl and trifluoromethyl groups.
6-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the aminomethyl and amine groups.
Uniqueness: 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine is unique due to the combination of the aminomethyl, trifluoromethyl, and amine groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
特性
分子式 |
C7H8F3N3 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
2-(aminomethyl)-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-2-4(12)1-5(3-11)13-6/h1-2H,3,11H2,(H2,12,13) |
InChIキー |
FSBGRAQURVDNJB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



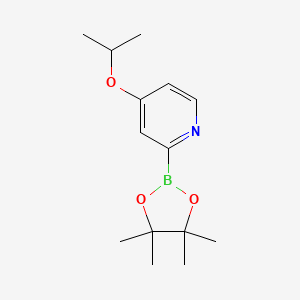
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
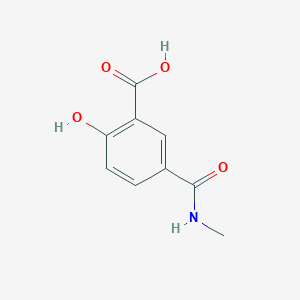

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
